molecular formula C10H12N2 B14123109 n1-Isopropyl-4-azaindole

n1-Isopropyl-4-azaindole

Cat. No.: B14123109
M. Wt: 160.22 g/mol
InChI Key: WMLVKYVKGFNILT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-4-azaindole typically involves the alkylation of 4-azaindole at the nitrogen atom (N1) with isopropyl halides under basic conditions. This reaction can be catalyzed by various metal catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

N1-Isopropyl-4-azaindole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Isopropyl-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with protein kinases, inhibiting their activity and thereby affecting various cellular processes. This interaction is often mediated by the binding of the compound to the active site of the kinase, leading to inhibition of its function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-Isopropyl-4-azaindole include other azaindole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution at the N1 position with an isopropyl group. This modification can significantly alter its chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-propan-2-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-5-9-10(12)4-3-6-11-9/h3-8H,1-2H3

InChI Key

WMLVKYVKGFNILT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=N2

Origin of Product

United States

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